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Compound of Interest

Compound Name: 4-(5-Ethylpyridin-2-yl)benzoic acid

Cat. No.: B12485588

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to 4-(5-Ethylpyridin-
2-yl)benzoic acid, a phenylpyridine derivative. While a specific Safety Data Sheet (SDS) for
this compound is not readily available, this guide compiles representative safety information
based on closely related structures, such as benzoic acid and other pyridine-containing
carboxylic acids. The primary application highlighted is its potential role as a synthetic
intermediate in the manufacturing of pharmaceutically active compounds, drawing a direct line
to the synthesis of the anti-diabetic drug, pioglitazone.

Safety and Handling Information

Given the absence of a dedicated SDS for 4-(5-Ethylpyridin-2-yl)benzoic acid, a
conservative approach to handling is recommended, guided by the safety profiles of analogous
compounds. The following table summarizes the key hazards and precautionary measures.

Table 1: Representative Safety Data
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Hazard Category

GHS Classification
(Representative)

Precautionary Statements
(Representative)

Acute Toxicity, Oral

Category 4: Harmful if

swallowed.

P264: Wash skin thoroughly
after handling. P270: Do not
eat, drink or smoke when using
this product. P301+P312: IF
SWALLOWED: Call a POISON
CENTER or doctor/physician if

you feel unwell.

Skin Corrosion/Irritation

Category 2: Causes skin

irritation.

P280: Wear protective gloves.
P302+P352: IF ON SKIN:
Wash with plenty of soap and
water. P332+P313: If skin
irritation occurs: Get medical

advice/attention.

Serious Eye Damage/Irritation

Category 1: Causes serious

eye damage.

P280: Wear eye
protection/face protection.
P305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.
Continue rinsing. P310:
Immediately call a POISON
CENTER or doctor/physician.

Specific Target Organ Toxicity
(Single Exposure)

Category 3: May cause

respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay. P271: Use only outdoors or
in a well-ventilated area.
P304+P340: IF INHALED:
Remove person to fresh air
and keep comfortable for

breathing.
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Physicochemical Properties

The following table outlines the computed physicochemical properties of 4-(5-Ethylpyridin-2-
yl)benzoic acid.

Table 2: Physicochemical Data

Property Value
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
XLogP3-AA 2.8
Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 3

Applications in Drug Discovery and Development

The primary documented relevance of the 4-(5-ethylpyridin-2-yl) moiety is its incorporation into
the structure of pioglitazone, a thiazolidinedione anti-diabetic agent. While 4-(5-Ethylpyridin-2-
yl)benzoic acid itself is not a direct precursor, its corresponding alcohol, 2-(5-ethylpyridin-2-
yhethanol, is a key intermediate in several patented synthetic routes to pioglitazone.[1][2] This
suggests that 4-(5-Ethylpyridin-2-yl)benzoic acid could be a valuable starting material,
requiring a reduction of the carboxylic acid to the alcohol to enter the synthetic pathway.

Derivatives of benzoic acid have been investigated for a wide range of biological activities,
including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] For instance,
certain benzoic acid derivatives have been studied as inhibitors of protein kinase CK2 and
histone deacetylases (HDACSs), both of which are important targets in cancer therapy.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, a Key Intermediate for
Pioglitazone
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This protocol describes the synthesis of a key aldehyde intermediate for pioglitazone, starting
from 2-(5-ethylpyridin-2-yl)ethanol, which can be obtained by the reduction of 4-(5-
Ethylpyridin-2-yl)benzoic acid.

Materials:

2-(5-ethylpyridin-2-yl)ethanol
¢ 4-Hydroxybenzaldehyde

e Toluene

e Triethylamine

o Methanesulfonyl chloride (Mesyl chloride)
o Water

e Round-bottom flask

o Magnetic stirrer

e Cooling bath

e Separatory funnel

» Rotary evaporator
Procedure:

e To a mixture of 2-(5-ethylpyridin-2-yl)ethanol (10 g) and toluene (8 ml), add triethylamine (8.5
9).[5]

e Cool the mixture to -5 to -10 °C using a cooling bath.[5]

e Slowly add a solution of mesyl chloride (10 g in 20 ml of toluene) while maintaining the
temperature of the reaction mixture.[5]
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 After the addition is complete, continue to stir the reaction mixture at this temperature for a
designated period (e.g., 1-2 hours) to ensure the formation of the mesylate intermediate.

» In a separate flask, prepare a solution of 4-hydroxybenzaldehyde and a suitable base (e.qg.,
sodium hydroxide or potassium carbonate) in a polar solvent.

e Add the previously prepared mesylate solution to the 4-hydroxybenzaldehyde solution.

e Heat the reaction mixture to facilitate the Williamson ether synthesis. The reaction progress
can be monitored by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture and perform an aqueous workup. This typically
involves washing with water and brine to remove inorganic byproducts.

o Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under
reduced pressure using a rotary evaporator to obtain the crude 4-[2-(5-ethylpyridin-2-
yl)ethoxy]benzaldehyde.

e The crude product can be purified by column chromatography to yield the pure aldehyde.

Visualizations

Diagram 1: Synthetic Pathway to a Pioglitazone Intermediate
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Caption: Synthetic route from 4-(5-Ethylpyridin-2-yl)benzoic acid to a key aldehyde
intermediate for pioglitazone synthesis.

Diagram 2: Logical Relationship for Application
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Caption: Logical flow from the subject compound to its potential applications in drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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